molecular formula C11H17NO B077412 2-(N-Ethyl-p-toluidino)ethanol CAS No. 13386-60-2

2-(N-Ethyl-p-toluidino)ethanol

Cat. No. B077412
CAS RN: 13386-60-2
M. Wt: 179.26 g/mol
InChI Key: WULPPMCTKHSRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Ethyl-p-toluidino)ethanol, also known as AET, is a chemical compound that has been extensively studied for its potential applications in scientific research. AET is a tertiary amine that is commonly used as a pH indicator, but it has also been found to have a variety of other properties that make it useful in research settings.

Mechanism Of Action

The mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.

Biochemical And Physiological Effects

2-(N-Ethyl-p-toluidino)ethanol has been found to have a variety of biochemical and physiological effects, including the inhibition of protein kinase C and the activation of caspases. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce the expression of certain genes involved in apoptosis and to increase the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(N-Ethyl-p-toluidino)ethanol in lab experiments is its high sensitivity and specificity, which allows for the detection of small changes in pH or protein-ligand interactions. However, 2-(N-Ethyl-p-toluidino)ethanol can be toxic at high concentrations and may interfere with other cellular processes, which can limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research involving 2-(N-Ethyl-p-toluidino)ethanol, including the development of new fluorescent probes and pH-sensitive dyes, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol and to identify any potential side effects or limitations of its use in research settings.

Scientific Research Applications

2-(N-Ethyl-p-toluidino)ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a pH-sensitive dye for the measurement of intracellular pH, and as a potential therapeutic agent for the treatment of cancer.

properties

CAS RN

13386-60-2

Product Name

2-(N-Ethyl-p-toluidino)ethanol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(N-ethyl-4-methylanilino)ethanol

InChI

InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

WULPPMCTKHSRAO-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=C(C=C1)C

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)C

Other CAS RN

13386-60-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-ethyl-N-(2-hydroxyethyl)-p-toluidine (EHPT) was prepared substantially as described above in Example 1, except that acetaldehyde was added to ethylate N-(2-hydroxyethyl)-p-toluidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.